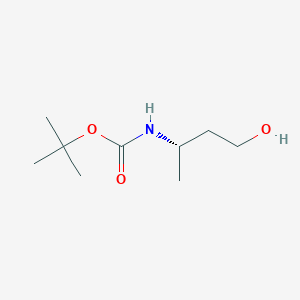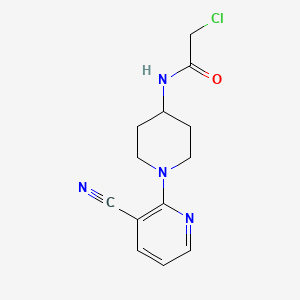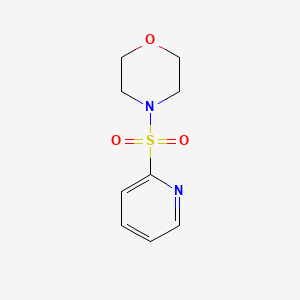
Methyl 2-(2-(benzyloxy)phenyl)-3-methoxyacrylate
概要
説明
Methyl 2-(2-(benzyloxy)phenyl)-3-methoxyacrylate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a methoxyacrylate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(benzyloxy)phenyl)-3-methoxyacrylate typically involves the esterification of 2-(benzyloxy)phenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction while minimizing the formation of by-products.
化学反応の分析
Types of Reactions
Methyl 2-(2-(benzyloxy)phenyl)-3-methoxyacrylate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylacrylate derivatives.
科学的研究の応用
Methyl 2-(2-(benzyloxy)phenyl)-3-methoxyacrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-(2-(benzyloxy)phenyl)-3-methoxyacrylate involves its interaction with various molecular targets. The benzyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with biological macromolecules. The methoxyacrylate moiety can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites in proteins and enzymes.
類似化合物との比較
Similar Compounds
- Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate
- Methyl 2-(2-methoxyphenyl)-3-methoxyacrylate
- Methyl 2-(2-phenyl)-3-methoxyacrylate
Uniqueness
Methyl 2-(2-(benzyloxy)phenyl)-3-methoxyacrylate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and potential for forming diverse derivatives, making it valuable in various synthetic applications.
特性
IUPAC Name |
methyl (E)-3-methoxy-2-(2-phenylmethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-20-13-16(18(19)21-2)15-10-6-7-11-17(15)22-12-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3/b16-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBMTHOGHLZLSY-DTQAZKPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1=CC=CC=C1OCC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C(\C1=CC=CC=C1OCC2=CC=CC=C2)/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(hydroxymethyl)-7,9-dihydro-2H-[1,4]dioxino[2,3-e]indol-8(3H)-one](/img/structure/B3079298.png)




![Methyl 2-[(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate](/img/structure/B3079325.png)




![S-[(3-Hydroxy-1-azabicyclo[2.2.2]octan-3-yl)methyl] ethanethioate](/img/structure/B3079363.png)
![3-Cyclooctyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B3079368.png)


